Synthesis and Characterization of 3-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol: A Comprehensive Technical Guide
Synthesis and Characterization of 3-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol: A Comprehensive Technical Guide
Synthesis and Characterization of 3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol: A Comprehensive Technical Guide
Executive Summary & Pharmacological Relevance
3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS: 103858-43-1)[1] is a conformationally restricted, bicyclic scaffold highly valued in medicinal chemistry and drug discovery. The benzosuberene core provides a rigidified framework that mimics the spatial arrangement of phenethylamines and other bioactive pharmacophores. This structural motif has been extensively utilized in the development of sympathomimetic agents, beta-3 adrenergic receptor agonists for anti-pollakiuria applications[2], and targeted kinase inhibitors.
The presence of orthogonal functional groups—a primary amine at the C3 position and a secondary hydroxyl group at the C5 position—allows for divergent late-stage functionalization. The amino group serves as an ideal handle for amide coupling or reductive amination, while the hydroxyl group can undergo etherification, esterification, or stereoinversion protocols.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is elegantly achieved in three high-yielding, scalable steps starting from the inexpensive and commercially available 1-benzosuberone (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one).
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Regioselective Nitration: The first step involves the electrophilic aromatic nitration of 1-benzosuberone to yield 3-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one[3]. The regioselectivity of this reaction is governed by the synergistic directing effects of the fused ring substituents. The C5-carbonyl group is strongly electron-withdrawing and directs incoming electrophiles to the meta position (C3). Concurrently, the C9-alkyl chain is electron-donating via hyperconjugation and directs ortho/para; its para position is also C3. This dual-directing effect ensures near-exclusive functionalization at the C3 position. While traditional batch nitration with KNO3/H2SO4[4] is effective, continuous flow chemistry using fuming nitric acid has been shown to mitigate exothermic risks and improve scalability[5].
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Chemoselective Ketone Reduction: The C5-ketone is reduced to the corresponding secondary alcohol using Sodium Borohydride (NaBH₄) in methanol. NaBH₄ is selected over stronger hydrides (e.g., LiAlH₄) due to its strict chemoselectivity; it smoothly reduces the ketone without prematurely reducing the nitro group or causing ring-opening side reactions.
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Catalytic Hydrogenation: The final step is the reduction of the C3-nitro group to the primary amine. This is achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is preferred over metal-acid reductions (e.g., Fe/HCl or SnCl₂) as it avoids the generation of heavy metal waste, prevents potential elimination of the C5-hydroxyl group, and requires only simple filtration for product isolation.
Synthetic workflow for 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol from 1-benzosuberone.
Synergistic directing effects of C5 and C9 substituents driving C3 regioselective nitration.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Objective: Regioselective introduction of the nitro group at the C3 position.
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Reagents: 1-Benzosuberone (1.0 eq), Potassium Nitrate (KNO₃, 1.1 eq), Concentrated Sulfuric Acid (H₂SO₄).
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Procedure:
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Cool 20 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath under a nitrogen atmosphere.
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Add 1-benzosuberone (10.0 mmol) dropwise over 15 minutes, maintaining the internal temperature strictly below 5 °C to prevent oxidative degradation.
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In a separate flask, dissolve KNO₃ (11.0 mmol) in 10 mL of concentrated H₂SO₄.
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Add the nitrating mixture dropwise to the substrate solution over 1 hour.
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Stir the reaction mixture for an additional 2 hours at 0 °C.
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Carefully pour the highly acidic mixture over 200 g of crushed ice with vigorous stirring.
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Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH.
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Recrystallize the crude product from hot ethanol to afford pure 3-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one[4],[3].
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Step 2: Synthesis of 3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Objective: Chemoselective reduction of the C5 ketone to a secondary alcohol.
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Reagents: 3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Anhydrous Methanol.
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Procedure:
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Suspend the 3-nitro ketone (8.0 mmol) in 30 mL of anhydrous methanol in a round-bottom flask. Cool the suspension to 0 °C using an ice bath.
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Add NaBH₄ (12.0 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved; ensure proper ventilation.
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Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
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Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl.
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Evaporate the majority of the methanol in vacuo. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 3-nitro-alcohol is generally of sufficient purity (>95%) to be used directly in the next step[2].
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Step 3: Synthesis of 3-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Objective: Quantitative reduction of the C3 nitro group to a primary amine.
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Reagents: 3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq by weight), Absolute Ethanol, Hydrogen Gas (H₂).
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Procedure:
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Dissolve the 3-nitro-alcohol (7.0 mmol) in 25 mL of absolute ethanol.
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Carefully add 10% Pd/C (approx. 70 mg) to the solution under a steady stream of nitrogen to prevent auto-ignition of the catalyst.
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Seal the reaction vessel and purge the atmosphere with hydrogen gas three times (vacuum/H₂ cycles).
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Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 12 hours.
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Monitor reaction completion via TLC (Hexanes:EtOAc 1:1); the yellow nitro spot will completely disappear, replaced by a highly polar, ninhydrin-active baseline spot.
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Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess ethanol (30 mL).
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Concentrate the filtrate in vacuo to yield the target 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol as an off-white to pale brown solid.
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Analytical Characterization Data
Proper analytical validation is required at each step to ensure structural integrity. Below is a summary of the expected physicochemical and spectroscopic properties for the synthetic sequence.
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 1-Benzosuberone | C₁₁H₁₂O | 160.22 | Colorless liquid | N/A (BP: 265 °C) | N/A (SM) |
| 3-Nitro-ketone | C₁₁H₁₁NO₃ | 205.21 | Pale-yellow solid | 92.0 - 94.0 | 82 - 85% |
| 3-Nitro-alcohol | C₁₁H₁₃NO₃ | 207.23 | Yellowish solid | 105.0 - 107.0 | 90 - 94% |
| 3-Amino-alcohol | C₁₁H₁₅NO | 177.25 | Off-white solid | 134.0 - 136.0 | > 95% |
Table 2: Key ¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Structural Feature | 3-Nitro-ketone (Intermediate 1) | 3-Nitro-alcohol (Intermediate 2) | 3-Amino-alcohol (Final Product) |
| Aromatic C4-H (meta to C5) | ~8.45 ppm (d, J = 2.5 Hz) | ~8.10 ppm (d, J = 2.5 Hz) | ~6.50 ppm (d, J = 2.5 Hz) |
| Aromatic C2-H | ~8.20 ppm (dd, J = 8.5, 2.5 Hz) | ~8.00 ppm (dd, J = 8.5, 2.5 Hz) | ~6.45 ppm (dd, J = 8.0, 2.5 Hz) |
| C5-Methine (CH-OH) | N/A (Carbonyl C=O) | ~4.95 ppm (m, 1H) | ~4.80 ppm (m, 1H) |
| Amine (-NH₂) | N/A | N/A | ~3.60 ppm (br s, 2H, exchangeable) |
Note: The dramatic upfield shift of the aromatic protons (from ~8.45 ppm down to ~6.50 ppm) is the definitive marker of successful nitro-to-amine reduction due to the shift from strong electron-withdrawal (-NO₂) to strong electron-donation (-NH₂).
References
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Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. Organic Process Research & Development, ACS Publications, 2011.[Link]
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Synthesis of 2,3-Benzotropones via Palladium(II)-Catalyzed Aerobic Dehydrogenation from 1-Benzosuberones and Sequential Diels–Alder Reaction. ACS Omega, ACS Publications, 2024.[Link]
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Polymeric Nanoparticles for Antigen Delivery to Dendritic Cells. Publikationsserver der Universität Regensburg, 2022.[Link]
- Ethanolamine derivatives having sympathomimetic and anti-pollakiuria activities.
Sources
- 1. 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol | 103858-43-1 [sigmaaldrich.com]
- 2. EP0583485B1 - Ethanolamine derivatives having sympathomimetic and anti-pollakiuria activities - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. pubs.acs.org [pubs.acs.org]
